N-Acetyl-N-(anthracen-1-YL)acetamide
Description
N-Acetyl-N-(anthracen-1-yl)acetamide is a substituted acetamide featuring an anthracene moiety at the N-position. These compounds are characterized by extended aromatic systems, which confer unique electronic and steric properties.
Properties
CAS No. |
63512-10-7 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-acetyl-N-anthracen-1-ylacetamide |
InChI |
InChI=1S/C18H15NO2/c1-12(20)19(13(2)21)18-9-5-8-16-10-14-6-3-4-7-15(14)11-17(16)18/h3-11H,1-2H3 |
InChI Key |
RAZSRFBYMXJDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=CC3=CC=CC=C3C=C21)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(anthracen-1-YL)acetamide typically involves the reaction of anthracene-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve anthracene-1-amine in a suitable solvent such as dichloromethane.
- Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(anthracen-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
N-Acetyl-N-(anthracen-1-YL)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(anthracen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
*Hypothetical structure based on analogous compounds.
Electronic and Steric Effects
- Aromatic Systems : Anthracene derivatives exhibit extended conjugation, leading to redshifted UV-Vis absorption compared to naphthalene or phenanthrene analogs. For example, the dihydrophenanthrene in compound 11 reduces conjugation, altering electronic properties .
- Steric Hindrance : Adamantane-containing compounds (e.g., 16 ) introduce significant steric bulk, reducing solubility in polar solvents but enhancing stability in hydrophobic environments .
Research Findings and Trends
- Synthetic Methods : Copper-catalyzed 1,3-dipolar cycloaddition (e.g., 6a–6c ) is a versatile route for triazole-containing acetamides, achieving yields >80% .
- DFT Insights : Perpendicular alignment of amide and aryl planes in 2a reduces steric strain, favoring planar transition states in reactions .
- Market Trends : Trifluoro derivatives (e.g., 21 ) are gaining traction in pharmaceuticals due to enhanced metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
